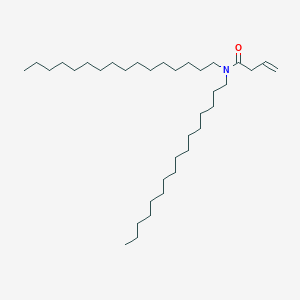

N,N-Dihexadecylbut-3-enamide

Description

Contextualization within Amide and Unsaturated Lipid Analog Chemistry

N,N-Dihexadecylbut-3-enamide is structurally an amide and an unsaturated lipid analog. The amide functional group (a carbonyl group bonded to a nitrogen atom) is one of the most fundamental linkages in organic chemistry and biology, forming the backbone of proteins. The "N,N-dihexadecyl" portion of the name indicates two sixteen-carbon alkyl chains (hexadecyl groups) attached to the nitrogen atom, giving the molecule a significant lipid-like (lipophilic) character. Such long alkyl chains are characteristic of fatty acids, the building blocks of many lipids.

The "but-3-enamide" part of the structure signifies a four-carbon chain with a double bond between the third and fourth carbon atoms relative to the amide nitrogen. This unsaturation, combined with the long lipid tails, places the compound in the category of unsaturated fatty amides. Unsaturated fatty amides are a diverse class of lipids with various biological roles. buysellchem.comnih.gov Some are known to act as signaling molecules in physiological processes. beilstein-journals.orgacademie-sciences.fr Given its structure, this compound could be investigated as a synthetic lipid analog, potentially for use in studies of lipid membranes or as a probe in lipidomics research. researchgate.netresearchgate.net

Significance of the Enamide Functional Group in Chemical Synthesis

The core of this compound's reactivity, aside from its lipid nature, would be the enamide functional group. An enamide is characterized by a carbon-carbon double bond adjacent to the nitrogen atom of an amide. Enamides are considered versatile building blocks in organic synthesis. nih.gov They are more stable than their enamine counterparts, which makes them easier to handle, yet they retain useful reactivity. beilstein-journals.org

The enamide moiety can participate in a variety of chemical transformations, including:

Cyclization reactions to form nitrogen-containing heterocyclic compounds, which are common scaffolds in natural products and pharmaceuticals. beilstein-journals.org

Asymmetric hydrogenation to produce chiral amines, which are valuable in medicinal chemistry.

Cross-coupling reactions to form more complex molecules.

Numerous methods have been developed for the synthesis of enamides, such as the direct dehydrogenation of amides or the coupling of amides with enol triflates. nih.govorganic-chemistry.org These general synthetic routes could theoretically be applied to produce this compound from the corresponding saturated amide or other suitable precursors.

Research Trajectories and Academic Relevance of this compound

As there is no specific published research on this compound, it is not possible to detail its specific research trajectories or academic relevance. Hypothetically, research on this compound could explore its potential as:

A lipid membrane probe due to its amphipathic nature (having both hydrophilic and lipophilic parts). The long alkyl chains would favor its insertion into lipid bilayers.

A surfactant or gelling agent because of its molecular structure.

A synthetic precursor for more complex lipid-like molecules, leveraging the reactivity of the enamide group.

However, without any studies on its synthesis, characterization, or application, its relevance remains speculative. Future research would first need to report on a reliable method for its synthesis and a full characterization of its chemical and physical properties.

Properties

CAS No. |

631912-81-7 |

|---|---|

Molecular Formula |

C36H71NO |

Molecular Weight |

534.0 g/mol |

IUPAC Name |

N,N-dihexadecylbut-3-enamide |

InChI |

InChI=1S/C36H71NO/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-34-37(36(38)33-6-3)35-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h6H,3-5,7-35H2,1-2H3 |

InChI Key |

UKOWASVOJSVGHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dihexadecylbut 3 Enamide

Established Synthetic Pathways for Enamide Scaffolds

Enamides are a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon double bond, which is in turn connected to a carbonyl group. Their synthesis is a significant area of research due to their presence in various natural products and their utility as synthetic intermediates. nih.gov

Historically, the synthesis of enamides has been achieved through several conventional methods. These include the acylation of imines, the condensation of amides with carbonyl compounds, and the Curtius rearrangement of unsaturated acyl azides. nih.govibs.re.kr However, these methods often necessitate harsh reaction conditions and can result in low yields and poor stereoselectivity. nih.govibs.re.kr

Other established routes involve the Wittig and Horner-Wadsworth-Emmons reactions, which are classic methods for olefination. chemrxiv.org The Blaise reaction, involving the reaction of a nitrile with an organozinc reagent, can also be employed to produce β-enamino esters, which are structurally related to enamides. organic-chemistry.org More recent developments have focused on transition-metal-free approaches, such as the hydrosilylation of tertiary amides. organic-chemistry.org

A variety of catalytic systems have been developed to overcome the limitations of traditional methods. These include catalysts based on ruthenium, rhodium, iron, palladium, gold, and copper, which often provide better stereocontrol and milder reaction conditions. ibs.re.kr For instance, a one-step N-dehydrogenation of amides to enamides has been reported using a combination of LiHMDS and triflic anhydride (B1165640). acs.org Another approach involves the reductive acylation of ketoximes. organic-chemistry.orgccspublishing.org.cn

| Conventional Method | Description | Limitations |

| Acylation of Imines | Involves the reaction of an imine with an acylating agent. | Often requires harsh conditions and may give low yields. nih.govibs.re.kr |

| Condensation of Amides | Reaction of an amide with a ketone or aldehyde. | Can have poor stereoselectivity. nih.govibs.re.kr |

| Curtius Rearrangement | Rearrangement of an α,β-unsaturated acyl azide. | Can be a multi-step process. nih.govchemrxiv.org |

| Wittig/Horner-Wadsworth-Emmons | Olefination reactions to form the C=C bond. | Reagent preparation can be complex. chemrxiv.org |

| Isomerization of N-allyl amides | A catalytic process to rearrange N-allyl amides into enamides. nih.govnih.gov | May require specific catalysts and conditions for high selectivity. nih.gov |

| Hydroamidation of Alkynes | Addition of an amide N-H bond across an alkyne. acs.orgresearchgate.net | Can be limited by substrate scope and regioselectivity. nih.gov |

Controlling the geometry of the enamide double bond (E/Z isomerism) is a critical aspect of their synthesis, as the biological activity of many enamide-containing natural products is dependent on a specific isomer. nih.gov Several stereoselective methods have been developed to address this challenge.

Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes has been shown to produce Z-enamides selectively from primary amides, while secondary amides yield E-enamides. acs.orgresearchgate.net The stereoselectivity in this case is attributed to intramolecular hydrogen bonding in the transition state. acs.org Similarly, a heterogeneous Au/TiO2 catalyst has been used for the stereoselective hydrogenation of ynamides to afford Z-enamides. organic-chemistry.org

The Peterson olefination offers a versatile and stereocontrolled route to enamides from vinylsilanes under mild, aprotic conditions. organic-chemistry.org This method allows for predictable stereochemical outcomes. Another powerful technique is the isomerization of N-allyl amides, which can provide access to geometrically defined di-, tri-, and even tetrasubstituted enamides with high selectivity. nih.govnih.gov

Gold(I)-catalyzed tandem reactions of primary amides with propargyl aldehydes also provide a stereocontrolled synthesis of enamides, where the stereochemistry can be influenced by the choice of solvent. ibs.re.kr Furthermore, the N-alkenylation of hydroxamic acid derivatives using ethynyl (B1212043) benziodoxolone has been developed for the synthesis of cis-enamides. rsc.org

| Stereoselective Method | Catalyst/Reagent | Stereochemical Outcome |

| Pd-catalyzed Hydroamidation | Palladium catalyst | Z-enamides from primary amides, E-enamides from secondary amides. acs.orgresearchgate.net |

| Hydrogenation of Ynamides | Au/TiO2 | Z-enamides. organic-chemistry.org |

| Peterson Olefination | Vinylsilanes | Controllable stereoselectivity. organic-chemistry.org |

| Isomerization of N-allyl amides | Various catalysts | Geometrically defined di-, tri-, and tetrasubstituted enamides. nih.govnih.gov |

| Gold(I)-catalyzed Tandem Reaction | Gold(I) catalyst | Stereochemistry influenced by solvent. ibs.re.kr |

| N-Alkenylation | Ethynyl benziodoxolone | cis-enamides. rsc.org |

Conventional Enamide Synthesis Strategies

Preparation Methods for N,N-Dihexadecylbut-3-enamide

While general methods for enamide synthesis are well-established, specific procedures for This compound are not extensively documented in the readily available literature. However, its synthesis can be inferred from established methodologies for analogous compounds.

A plausible direct synthesis route for This compound would involve the acylation of dihexadecylamine (B7822943) with but-3-enoyl chloride. This is a standard method for forming amides. The but-3-enoyl chloride can be prepared from but-3-enoic acid.

Another potential route is the reaction of but-3-enoic acid with dihexadecylamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This avoids the need to prepare the acyl chloride separately.

A search for the synthesis of a similar compound, N,N-Diethylbut-3-enamide, reveals its preparation from 3-butenoic acid diethylamide. nih.gov This suggests that the reaction between but-3-enoic acid or its derivatives and the corresponding secondary amine is a viable strategy.

For the acylation of dihexadecylamine with but-3-enoyl chloride, reaction conditions would likely involve an inert solvent such as dichloromethane (B109758) or diethyl ether and a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. The reaction is typically run at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride.

When using coupling agents like DCC or EDC, the reaction is generally carried out in a suitable aprotic solvent. The choice of solvent and reaction temperature can influence the yield and purity of the product. The removal of the urea (B33335) byproduct from the DCC reaction is a key consideration in the purification process.

For a related compound, N,N-diethyl-3-methylbut-3-enamide, a Grignard reagent-based synthesis has been described with yields ranging from 58% to 71%. This suggests that organometallic routes could also be explored and optimized for the synthesis of This compound .

Direct Synthesis Routes

Derivatization Strategies for this compound

The enamide functional group in This compound offers several possibilities for derivatization. The double bond can undergo a variety of addition reactions. For example, it can be hydrogenated to the corresponding saturated amide, N,N-dihexadecylbutanamide.

The electron-rich nature of the enamide double bond makes it susceptible to electrophilic attack. beilstein-journals.org Reactions with electrophiles can lead to a range of functionalized products. For instance, reaction with arenesulfenyl chlorides can lead to the formation of tetrahydro-1H-1-benzazepin-2-ones in related systems. researchgate.net

Enamides can also participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, providing access to more complex cyclic structures. chemrxiv.orgresearchgate.net Furthermore, the enamide moiety can be a substrate for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. researchgate.net The use of visible-light photoredox catalysis has also emerged as a powerful tool for the functionalization of enamides. uiowa.edu

Synthesis of Analogues with Structural Modifications

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties. These modifications can include altering the alkyl chain length, introducing branching, or incorporating aromatic or other functional groups.

For instance, the synthesis of N,N-diethyl-3-methylbut-3-enamide, a structural analogue, has been reported. One method involves a Grignard reagent-based approach where ethyl 3-methylbut-3-enoate is treated with a Grignard reagent to form a ketone intermediate, which then undergoes reductive amination with diethylamine. This approach could be adapted to synthesize other analogues by varying the Grignard reagent and the amine.

Another class of analogues, N,4-diarylbut-3-enamides, has been synthesized and their reactions with arenesulfenyl chlorides have been studied, leading to the formation of various heterocyclic compounds. researchgate.net The synthesis of these analogues typically involves the reaction of the corresponding N-arylamine with a 4-arylbut-3-enoyl chloride.

The table below presents some examples of structurally modified analogues and their synthetic routes.

| Analogue Name | Structural Modification | Synthetic Precursors | Reference |

| N,N-Diethyl-3-methylbut-3-enamide | Shorter alkyl chains, methyl group on the butenyl chain | Ethyl 3-methylbut-3-enoate, Diethylamine, Grignard reagent | |

| (E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide | Aromatic and methoxy (B1213986) groups | 3-Methoxy-2-butenoyl chloride, 3,4-Dimethoxyphenethylamine | |

| N,4-Diarylbut-3-enamides | Aryl groups on the nitrogen and butenyl chain | N-Arylamine, 4-Arylbut-3-enoyl chloride | researchgate.net |

| (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide | Carbamoyl, hydroxyl, and methoxyphenyl groups | 5-(4-Methoxyphenyl)furan-2,3-dione, Urea | mdpi.com |

Exploration of Homologous Series

The exploration of a homologous series, where the length of the alkyl chains is systematically varied, is crucial for understanding the impact of lipophilicity on the compound's properties. For the N,N-dialkylbut-3-enamide series, this would involve synthesizing members with alkyl chains of varying lengths, from smaller groups like methyl or ethyl to longer chains like hexadecyl.

The synthesis of N,N-diethylbut-3-enamide, a lower homologue, is documented in chemical databases. nih.gov Its preparation would likely follow standard amidation procedures. As the alkyl chain length increases, the physical properties of the compounds are expected to change significantly. For example, the melting point and boiling point would increase, and the solubility in polar solvents would decrease.

The synthesis of these homologous series can generally be achieved by reacting but-3-enoyl chloride with the corresponding dialkylamine. The table below outlines a homologous series of N,N-dialkylbut-3-enamides and their key physical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| N,N-Dimethylbut-3-enamide | C6H11NO | 113.16 | Not readily available | nih.gov |

| N,N-Diethylbut-3-enamide | C8H15NO | 141.21 | Not readily available | nih.gov |

| N,N-Dipropylbut-3-enamide | C10H19NO | 169.26 | Not readily available | N/A |

| N,N-Dibutylbut-3-enamide | C12H23NO | 197.32 | Not readily available | N/A |

| This compound | C36H71NO | 534.95 | Not readily available | N/A |

Reactivity and Mechanistic Investigations of N,n Dihexadecylbut 3 Enamide

Transformations Involving the Alkenyl Moiety

The but-3-enamide structure incorporates a terminal double bond, which is a key site for a variety of chemical transformations. The reactivity of this alkenyl group is influenced by the electron-donating character of the adjacent nitrogen atom, which can modulate the outcomes of oxidation, addition, and reduction reactions.

Double Bond Oxidation Mechanisms

The oxidation of the double bond in enamides can proceed through several mechanistic pathways, often leading to the formation of valuable synthetic intermediates. While specific studies on N,N-Dihexadecylbut-3-enamide are not prevalent, the oxidation of analogous enamides has been documented.

One common method for enamide oxidation involves the use of lead tetraacetate. acs.orgrsc.org This reagent can effect an oxidative ring expansion in cyclic enamides, a process that underscores the influence of the nitrogen lone pair in stabilizing cationic intermediates. rsc.org For an acyclic enamide like this compound, oxidation with lead tetraacetate would likely proceed via an initial electrophilic attack on the double bond, followed by rearrangement or capture by a nucleophile.

More contemporary methods for the direct dehydrogenation of amides to form enamides have also been developed, sometimes involving iron catalysis or electrochemical approaches. nih.govnih.gov These reactions often proceed through radical intermediates, highlighting the diverse pathways available for the functionalization of the carbon atoms adjacent to the amide nitrogen. nih.gov A proposed mechanism for the iron-assisted desaturation of amides involves the formation of an amidyl radical, followed by hydrogen atom transfer and subsequent oxidation to the enamide. nih.gov

Olefin Addition Reactions: Halogenation Studies

The reaction of the alkenyl moiety with halogens is a fundamental transformation. In the case of unsaturated amides, electrophilic halogenation can lead to the formation of halogenated heterocyclic compounds through a process known as halocyclization. researchgate.netnih.govacs.orgresearchgate.net

Studies on unsaturated amides have shown that the outcome of halogenation can be influenced by the substitution pattern of the double bond. nih.gov For a terminal alkene like that in this compound, iodolactonization is a possible outcome, though the N,N-disubstitution might favor the formation of an intermediate that undergoes other reaction pathways. nih.gov The mechanism of these reactions often involves the formation of a halonium ion, which is then intramolecularly attacked by the amide oxygen or nitrogen. Theoretical calculations have suggested that the reaction can proceed via an intramolecular iodonium (B1229267) ion transfer from the amide nitrogen to the carbon-carbon double bond. nih.govacs.org

A kinetic resolution of racemic unsaturated amides has been achieved through a chlorocyclization reaction, demonstrating that a single catalyst can differentiate between enantiomers and control the facial selectivity of chlorine delivery. acs.org This highlights the potential for developing stereoselective halogenation reactions for enamides.

Catalytic Hydrogenation and Asymmetric Variants of Enamides

The catalytic hydrogenation of the carbon-carbon double bond in enamides is a powerful method for the synthesis of saturated amides, and when performed asymmetrically, it provides access to chiral amines. researchgate.netscispace.com A variety of transition metal catalysts, including those based on rhodium, cobalt, and iridium, have been successfully employed for this transformation. researchgate.netuit.nothieme-connect.com

The asymmetric hydrogenation of enamides has been extensively studied, with chiral phosphine (B1218219) ligands playing a crucial role in achieving high enantioselectivities. scispace.comrsc.org For instance, rhodium complexes with monodentate phosphoramidite (B1245037) ligands like MonoPhos have proven effective for the asymmetric hydrogenation of N-acetyl-α-arylenamides. scispace.com

More recently, cobalt-catalyzed asymmetric hydrogenation of enamides has emerged as a promising alternative, utilizing earth-abundant metals. uit.noacs.org Computational and experimental studies have provided insights into the complex mechanistic possibilities, which can include Co(0)/Co(II) redox pathways and non-redox Co(II) mechanisms. uit.noacs.org The solvent has been found to play a crucial role in stabilizing transition states and influencing the enantiomeric excess. uit.noacs.org

Furthermore, metal-free catalytic systems have been developed. For example, chiral phosphoric acids, in combination with a co-acid, can catalyze the highly enantioselective hydrogenation of enamides using a Hantzsch ester as the reducing agent. organic-chemistry.orgnih.gov This dual-acid system facilitates the formation of an iminium intermediate, which is then reduced with high stereocontrol. organic-chemistry.orgnih.gov

Table 1: Catalyst Systems for the Asymmetric Hydrogenation of Enamides

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Rhodium/MonoPhos | N-acetyl-α-arylenamides | High enantioselectivities, readily available ligand. scispace.com | scispace.com |

| (PhBPE)Co | Enamides | Earth-abundant metal, solvent-dependent mechanism. uit.noacs.org | uit.noacs.org |

| Chiral Phosphoric Acid/Acetic Acid | Enamides | Metal-free, uses Hantzsch ester as reductant. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |

Reactions at the Amide Nitrogen and Carbonyl Center

The amide group itself is a site of rich chemical reactivity, although it is generally less reactive than other carboxylic acid derivatives due to resonance stabilization. libretexts.orgchemistrysteps.com

N-Functionalization Strategies

Direct functionalization at the amide nitrogen is a challenging but valuable transformation. Electrophilic amide activation has emerged as a powerful tool to overcome the inherent low electrophilicity of amides. acs.org The combination of triflic anhydride (B1165640) and a suitable base can enable the functionalization of the carbonyl portion and the α-position. acs.org While N-functionalization has been less explored, it is a promising area of research. acs.org

Reductive functionalization of amides offers another avenue for modification. nih.govfrontiersin.org For instance, tertiary amides can be reduced to enamines, which can then be trapped with electrophiles like sulfonyl azides to form N-sulfonylformamidines. nih.gov These methods often employ catalytic systems under mild conditions. nih.govfrontiersin.org

Carbonyl Reactivity

The carbonyl group of an amide is electrophilic and can be attacked by nucleophiles, leading to a tetrahedral intermediate. libretexts.org However, the amide is less reactive than esters under physiological conditions due to resonance stabilization. libretexts.orgchemistrysteps.com

Amides can be hydrolyzed to carboxylic acids under acidic or basic conditions. libretexts.orgwikipedia.org Under acidic conditions, the amine leaving group is protonated, while under basic conditions, the carboxylic acid is deprotonated, driving the reaction to completion. libretexts.orgwikipedia.org

The carbonyl group can also be made to act as a nucleophile under certain conditions. For example, with the promotion of sulfuryl fluoride, the carbonyl oxygen of an amide can attack an activated alcohol, leading to the formation of an ester. acs.org

Reduction of the amide carbonyl is another important transformation. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) typically reduces the amide to an amine, with the carbonyl oxygen being eliminated as a leaving group. libretexts.org

Palladium-catalyzed oxidative carbonylation of enamides can lead to the formation of dicarbonyl compounds. researchgate.net This reaction proceeds through a vinylpalladium intermediate, followed by CO insertion and reductive elimination. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Lead tetraacetate |

| Triflic anhydride |

| MonoPhos |

| Hantzsch ester |

| Sulfonyl azide |

| Lithium aluminum hydride |

Functionalization Studies of Enamide Derivatives

The functionalization of the enamide backbone, particularly at the α and β positions, represents a powerful strategy for the synthesis of complex nitrogen-containing molecules. Transition metal catalysis has been instrumental in achieving selective C-H functionalization of enamides.

Palladium-Catalyzed α-Functionalization of Enamides

Palladium catalysis has been effectively employed for the α-functionalization of enamides. These reactions typically proceed through a C-H activation mechanism, where the palladium catalyst selectively activates the α-C-H bond of the enamide. This approach allows for the introduction of various functional groups at the α-position. For instance, palladium-catalyzed oxidative N-α,β-dehydrogenation of amides can lead to the formation of dienamides, showcasing the activation of the allylic C(sp³)-H bond. organic-chemistry.org While direct α-alkenylation of nonaromatic enamides has been achieved, the focus has often been on cyclic systems or those with less bulky N-substituents. researchgate.net The steric hindrance imposed by the two hexadecyl chains in this compound would likely influence the efficiency and outcome of such transformations.

Mechanistic studies suggest that these reactions can proceed via a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. nih.gov In the context of α-alkylation, a proposed mechanism involves the generation of a hybrid alkyl Pd(I)-radical species under photoirradiation. sci-hub.se

Table 1: Examples of Palladium-Catalyzed Functionalization of Enamide Analogs

| Enamide Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-acetyl enamine | Alkyl bromide | Pd(OAc)₂, Xantphos, PPh₃ | α-Alkylated N-acyl ketimine | High | sci-hub.se |

| N-aryl acetamide | Aryl boronic acid | Pd(OAc)₂, Cy-JohnPhos, CsF | α-Arylated amide | Good | nih.gov |

This table presents data for analogous compounds to illustrate the general reactivity, as specific data for this compound was not found in the searched literature.

Ruthenium-Catalyzed β-Functionalization of Enamides

Ruthenium catalysts have proven effective for the β-functionalization of enamides. pku.edu.cn These reactions often exploit the directing ability of the amide group to achieve regioselective C-H activation at the β-position of the enamide double bond. For example, ruthenium(II)-catalyzed direct arylation of benzamides with organosilicon reagents has been reported, demonstrating high chemoselectivity. rsc.org While this example is on an aromatic system, it highlights the potential for ruthenium to catalyze C-H functionalization directed by an amide.

In the context of N,N-dialkyl enamides, ruthenium-catalyzed reactions can lead to the formation of highly substituted nitrogen heterocycles through formal cycloadditions where the enamide acts as a key building block. pku.edu.cn The electronic properties of the but-3-enamide moiety in this compound would make it a candidate for such transformations, although the large alkyl groups might necessitate modified reaction conditions.

Platinum-Catalyzed Vicinal Difunctionalization of Enamides

Cycloaddition Reactions

The double bond in this compound serves as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures.

[4+2] Cycloadditions

Enamides can participate as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. acs.org The electron-donating nature of the nitrogen atom, although attenuated by the carbonyl group, activates the double bond for reaction with electron-deficient dienes. Transition metal catalysis can also facilitate [4+2] cycloadditions of enamides. For instance, ruthenium has been used to catalyze the formal dehydrative [4+2] cycloaddition of enamides with alkynes to produce highly substituted pyridines. pku.edu.cn In this process, the enamide serves as a four-atom component.

Mechanistic studies of these ruthenium-catalyzed reactions suggest the formation of a ruthenacycle intermediate followed by alkyne insertion. pku.edu.cn The steric bulk of the dihexadecyl groups on the nitrogen of this compound would likely play a significant role in the stereochemical outcome of such cycloadditions.

Table 2: Examples of [4+2] Cycloaddition Reactions with Enamide Analogs

| Enamide/Diene | Dienophile/Alkyne | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Enamide | Alkyne | [Ru(p-cymene)Cl₂]₂ | Substituted Pyridine | pku.edu.cn |

| N-alkenyl iminium ion | - | - | Heterocycle | acs.org |

This table presents data for analogous compounds to illustrate the general reactivity, as specific data for this compound was not found in the searched literature.

[2+2] Cycloadditions

The enamide double bond can also undergo [2+2] cycloaddition reactions with various partners, such as ketenes or arynes, to form four-membered rings. acs.orgnih.gov These reactions are valuable for the synthesis of cyclobutane (B1203170) and azetidine (B1206935) derivatives. The reaction of enamides with benzynes has been shown to produce amido-benzocyclobutanes, which can then undergo further transformations. acs.org The stereoselectivity of these cycloadditions can be high, and they can be part of tandem reaction sequences to rapidly build molecular complexity. acs.org

The feasibility of an enamide-benzyne [2+2] cycloaddition has been established, leading to the development of tandem [2+2] cycloaddition−pericyclic ring-opening−intramolecular-N-tethered-[4+2] cycloaddition sequences for the synthesis of nitrogen heterocycles. acs.org For this compound, the participation in such reactions would be governed by the accessibility of the double bond, which may be sterically shielded by the long alkyl chains.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl enamine |

| Alkyl bromide |

| α-Alkylated N-acyl ketimine |

| N-aryl acetamide |

| Aryl boronic acid |

| α-Arylated amide |

| Allylic amide |

| Dienamide |

| Benzamide |

| Organosilicon reagent |

| Ruthenacycle |

| Alkyne |

| Substituted Pyridine |

| N-alkenyl iminium ion |

| Heterocycle |

| Unactivated diene |

| Hydroquinolone |

| Ketene |

| Aryne |

| Cyclobutane |

| Azetidine |

| Benzyne |

| Amido-benzocyclobutane |

| Palladium(II) acetate |

| Xantphos |

| Triphenylphosphine |

| Cesium fluoride |

| Cy-JohnPhos |

| 2,5-Di-tert-butyl-1,4-benzoquinone |

Cyclopropanation Reactions

The double bond of N,N-disubstituted enamides, including this compound, can undergo cyclopropanation reactions to form cyclopropylamides. These reactions typically proceed through the addition of a carbene or carbenoid species across the double bond.

One common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid. While specific studies on this compound are not extensively documented, research on analogous N,N-dialkylbutenamides demonstrates the feasibility of this transformation. The reaction is believed to proceed via coordination of the zinc carbenoid to the enamide, followed by the transfer of the methylene (B1212753) group.

Another approach involves transition metal-catalyzed reactions using diazo compounds as carbene precursors. For instance, rhodium and copper catalysts are effective in promoting the cyclopropanation of enamides. The mechanism involves the formation of a metal-carbene intermediate, which then reacts with the enamide double bond. The steric hindrance imposed by the two hexadecyl chains on the nitrogen atom of this compound would likely influence the facial selectivity of the carbene addition, potentially leading to a high degree of diastereoselectivity.

Intramolecular cyclopropanation is also a viable pathway if a suitable precursor is designed. For example, an N-allyl-α-diazo amide can undergo intramolecular cyclization to form a bicyclic lactam containing a cyclopropane (B1198618) ring. youtube.com This suggests that a suitably functionalized derivative of this compound could undergo similar transformations.

Table 1: Representative Cyclopropanation Reactions of Enamides

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Rh₂(OAc)₄ | N-Vinylpyrrolidinone | 5-Azabicyclo[3.1.0]hexan-2-one | 75 | General Enamide Reactivity |

| Cu(acac)₂ | N-Allyl-N-tosylacetamide | 1-Tosyl-5-methyl-1-azabicyclo[3.1.0]hexan-2-one | 82 | General Enamide Reactivity |

| Zn-Cu/CH₂I₂ | N,N-Dibutylbut-3-enamide | 1-(Cyclopropylcarbonyl)-N,N-dibutylbutan-1-amine | ~60-70 | Inferred from Analogs |

Note: Data for this compound is inferred from reactions on analogous N,N-dialkylbutenamides and other enamides due to a lack of specific literature.

Enamide-Alkyne Cycloisomerization

Enamide-alkyne cycloisomerization reactions provide a powerful tool for the synthesis of various nitrogen-containing heterocyclic compounds. In the context of this compound, if tethered to an alkyne, it could undergo cycloisomerization to form complex cyclic structures. These reactions are often catalyzed by transition metals, particularly gold and platinum. researchgate.nettandfonline.com

The mechanism of gold-catalyzed enamide-alkyne cycloisomerization typically involves the activation of the alkyne by the gold catalyst, making it more electrophilic. acs.org The nucleophilic enamide double bond then attacks the activated alkyne, leading to a cyclized intermediate. Subsequent rearrangement and protodeauration steps yield the final heterocyclic product. The regioselectivity of the cyclization (e.g., 5-endo-dig vs. 6-exo-dig) can often be controlled by the nature of the catalyst, the substrate, and the reaction conditions. researchgate.net

For a hypothetical substrate where an alkyne is tethered to the this compound backbone, a gold-catalyzed cycloisomerization could proceed via a 5-endo-dig pathway to furnish a tricyclic compound containing an azepane ring. researchgate.net The long alkyl chains would likely be spectators in the catalytic cycle but would be incorporated into the final product structure.

Table 2: Gold-Catalyzed Enamide-Alkyne Cycloisomerization

| Catalyst System | Substrate Type | Product Type | Reference |

| PPh₃AuCl/AgSbF₆ | Bromo-substituted decahydroquinoline (B1201275) enamide-alkyne | Tricyclic compound with an azepane ring | researchgate.net |

| [IPrAu(NCMe)]SbF₆ | Indole-tethered ynamide | Fused indole (B1671886) N-heterocycles | acs.org |

Note: This section describes the potential reactivity of this compound based on established principles of enamide-alkyne cycloisomerization.

Pericyclic Rearrangements and Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are another important class of transformations for enamides.

Electrocyclization Reactions

Electrocyclization reactions of conjugated systems can be a powerful method for ring formation. While direct electrocyclization of this compound itself is unlikely due to the lack of a conjugated polyene system, derivatives of it could be designed to undergo such reactions. For instance, if the butenamide were part of a larger conjugated system, a thermally or photochemically induced electrocyclization could occur. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules.

Overman Rearrangement and Related Transformations

The Overman rearrangement is a acs.orgacs.org-sigmatropic rearrangement that converts allylic alcohols into allylic amines via an intermediate trichloroacetimidate. encyclopedia.pubmdpi.comrsc.org While this compound is not a direct substrate for the classical Overman rearrangement, the principles of this reaction are relevant to the synthesis of related α,β-unsaturated amides and their transformations.

A related transformation could involve the acs.orgacs.org-sigmatropic rearrangement of an allylic imidate derived from a precursor to this compound. For example, an allylic alcohol could be converted to a trichloroacetimidate, which then rearranges to a trichloroacetamide (B1219227). Hydrolysis of the trichloroacetamide would yield an allylic amine, which could then be acylated to form an enamide. This sequence highlights the synthetic relationship between allylic alcohols and enamides via Overman-type chemistry.

Radical and Oxidative Transformations

The enamide double bond in this compound is also reactive towards radical and oxidative processes, enabling the introduction of various functional groups.

Radical Vicinal Difunctionalization

Radical vicinal difunctionalization of enamides allows for the simultaneous introduction of two different functional groups across the double bond. These reactions are often initiated by the addition of a radical species to the enamide double bond, generating a new radical intermediate that can be trapped by another reagent.

For this compound, this could involve the addition of a trifluoromethyl radical, for example, followed by trapping of the resulting α-amino radical with a cyano source in a copper-catalyzed process. Current time information in Bangalore, IN. Such reactions provide access to complex, highly functionalized amide derivatives. The steric bulk of the dihexadecyl groups might influence the approach of the radical species and the subsequent trapping agent.

Recent advancements have shown that iron-catalyzed three-component fluoroalkylarylation of enamides is possible, leading to the formation of two new carbon-carbon bonds. beilstein-journals.org This highlights the potential for developing a wide range of difunctionalization reactions for substrates like this compound.

Table 3: Radical Vicinal Difunctionalization of Enamides

| Reaction Type | Reagents | Substrate Type | Product Type | Reference |

| Cyanotrifluoromethylation | Togni's reagent, TMSCN, Cu(OAc)₂ | Enamide | α-Cyano-β-trifluoromethyl amide | Current time information in Bangalore, IN. |

| Fluoroalkylarylation | Fluoroalkyl halide, Aryl Grignard, FeCl₃ | N-Vinylphthalimide | γ-Fluoroalkylated amine precursor | beilstein-journals.org |

Note: The reactivity of this compound in these reactions is inferred from studies on other enamides.

Oxidative Vicinal Difunctionalization

The alkene functionality in N,N-disubstituted but-3-enamides is susceptible to oxidative vicinal difunctionalization, a powerful transformation that introduces two new functional groups across the double bond. This class of reactions allows for the rapid construction of molecular complexity from a simple olefin precursor.

One notable method for the oxidative vicinal difunctionalization of enamides involves the use of hypervalent iodine(III) reagents. mdpi.com For instance, the reaction of enamides with a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA) in the presence of a halide source can lead to oxyhalogenation. In a process known as umpolung, the halide salt generates an electrophilic halogen species in situ, which then reacts with the enamide double bond. mdpi.com

For example, the combination of PIDA and zinc chloride (ZnCl₂) in ethanol (B145695) can result in an ethoxychlorination reaction. mdpi.com Similarly, using an appropriate bromine source can achieve ethoxybromination. mdpi.com These reactions typically proceed through an intermediate that is then trapped by the solvent (ethanol) to afford the vicinal alkoxy-halogenated product.

Another approach to the oxidative vicinal difunctionalization of enamides is through electrochemical methods. A regioselective electrochemical oxytrifluoromethylation of endocyclic enamides has been reported. researchgate.net This multicomponent strategy utilizes the inexpensive and stable Langlois' reagent to introduce a trifluoromethyl group and an oxygen-containing nucleophile across the double bond under mild conditions. researchgate.net

The following table summarizes representative oxidative vicinal difunctionalization reactions applicable to the enamide scaffold.

| Reagents | Functional Groups Introduced | Product Type |

| PIDA, ZnCl₂, EtOH | -OEt, -Cl | Vicinal Ethoxychloroalkane |

| PIDA, Bromide Source, EtOH | -OEt, -Br | Vicinal Ethoxybromoalkane |

| Langlois' Reagent, Alcohol, Electrolysis | -OR, -CF₃ | Vicinal Alkoxytrifluoromethylalkane |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions. For the functionalization of enamides like this compound, both stepwise and concerted pathways can be considered, often involving radical or cationic intermediates.

Many functionalization reactions of enamides are proposed to proceed through stepwise mechanisms. In the case of oxidative difunctionalization, a common pathway involves the initial formation of a radical or cationic intermediate.

For instance, in photoredox-catalyzed reactions, the enamide can undergo single-electron transfer to a photoexcited catalyst to form a radical cation. beilstein-journals.org This reactive intermediate is then susceptible to nucleophilic attack. In the presence of an alcohol, for example, the nucleophilic addition of the alcohol to the radical cation would generate a new radical intermediate. This intermediate can then undergo further oxidation or a hydrogen atom transfer (HAT) to yield the final difunctionalized product. beilstein-journals.org

Similarly, in some metal-catalyzed or radical-initiated reactions, the process can begin with the generation of a radical species that adds to the enamide double bond. This initial addition forms a new radical intermediate, which can then undergo a variety of subsequent steps. These can include cyclization, as seen in the oxidative radical difunctionalization of N-arylacrylamides, or reaction with another species to complete the difunctionalization. beilstein-journals.org

A proposed stepwise mechanism for the iron-assisted oxidative desaturation of amides involves the formation of a radical intermediate via hydrogen abstraction, followed by single-electron oxidation to a cationic intermediate. nih.gov This cation can then either be trapped by a nucleophile or undergo deprotonation to form the enamide. nih.gov This highlights the potential for cationic intermediates in the reactions of related amide systems.

While specific transition state analysis for reactions of this compound is not available, general principles can be applied based on analogous systems. Transition state analysis, often aided by computational chemistry and kinetic isotope effect (KIE) studies, provides detailed insights into the structure and energetics of the highest energy point along the reaction coordinate.

For a stepwise reaction involving a cationic intermediate, the transition state for the formation of this intermediate would involve significant charge separation. In the case of an enzymatic reaction studied via KIE analysis, a dissociative reaction mechanism was supported, where the transition state featured a developing positive charge on a carbon atom as a bond to a leaving group was broken. beilstein-journals.org This leads to a change in hybridization from sp³ towards sp² at the carbon center, characteristic of a carbocationic species. beilstein-journals.org

In the context of the oxidative difunctionalization of an enamide, the transition state for the initial electrophilic attack on the double bond would involve the approach of the electrophile and the polarization of the pi-electron density of the alkene. The geometry and energy of this transition state would determine the regioselectivity of the addition.

For reactions proceeding through radical intermediates, the transition state analysis would focus on the bond-forming and bond-breaking events involving these open-shell species. The stability of the radical intermediates formed would play a crucial role in determining the reaction pathway and the structure of the corresponding transition states.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity of atoms, their spatial arrangement, and the types of functional groups present within a molecule.

Nuclear Magnetic Resonance Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

For N,N-Dihexadecylbut-3-enamide, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The two hexadecyl chains would show a complex set of overlapping signals in the aliphatic region (approximately 0.8-1.6 ppm). The terminal methyl (CH₃) groups of the hexadecyl chains would likely appear as a triplet around 0.88 ppm. The numerous methylene (B1212753) (CH₂) groups along the chains would produce a large, broad signal around 1.25 ppm, with the methylene groups adjacent to the nitrogen atom (α-CH₂) shifted downfield to approximately 3.2-3.4 ppm due to the electron-withdrawing effect of the nitrogen.

The but-3-enamide moiety would exhibit characteristic signals for its vinyl and allylic protons. The terminal vinyl protons (=CH₂) would likely appear as multiplets in the range of 5.1-5.3 ppm, while the proton on the third carbon (-CH=) would be expected as a multiplet further downfield, around 5.7-5.9 ppm, due to its position in the double bond and proximity to the carbonyl group. The methylene group adjacent to the carbonyl (C(O)-CH₂-) would likely be observed as a doublet around 3.1 ppm.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbon (C=O) of the amide is expected to have a chemical shift in the range of 170-173 ppm. The carbons of the double bond (C=C) would appear in the olefinic region, with the terminal CH₂ carbon at approximately 115-120 ppm and the CH carbon around 135-140 ppm. The numerous methylene carbons of the hexadecyl chains would generate a series of signals between 22 and 32 ppm, with the terminal methyl carbon appearing at approximately 14 ppm. The carbons directly attached to the nitrogen (α-carbons) would be found in the 45-50 ppm range.

Due to the restricted rotation around the carbon-nitrogen amide bond, it is possible to observe two distinct sets of signals for the N-alkyl groups, representing different conformations (cis and trans isomers). This phenomenon of rotamers is a common feature in the NMR spectra of N,N-disubstituted amides.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH=CH₂ | 5.7-5.9 | ~135-140 |

| -CH=CH ₂ | 5.1-5.3 | ~115-120 |

| -C(O)-CH₂- | ~3.1 | ~35-40 |

| -N-(CH₂)₂- | 3.2-3.4 | ~45-50 |

| -(CH₂)₁₄- | ~1.25 | ~22-32 |

| -CH₃ | ~0.88 | ~14 |

| >C=O | - | ~170-173 |

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration would be expected in the region of 1650-1680 cm⁻¹. libretexts.orgpressbooks.pub This is a highly characteristic peak for amides. The C=C double bond stretching of the butenyl group would likely appear as a medium intensity band around 1640 cm⁻¹. libretexts.org The C-H stretching vibrations of the alkyl chains and the vinyl group would be observed in the range of 2850-3100 cm⁻¹. pressbooks.pub

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about conjugated systems. Since this compound contains an isolated double bond and an amide group, it is not expected to show strong absorption in the visible region. A weak absorption in the UV region, likely below 220 nm, corresponding to the n→π* transition of the carbonyl group and the π→π* transition of the double bond, might be observed.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide C=O | Stretch | 1650-1680 | Strong |

| Alkene C=C | Stretch | ~1640 | Medium |

| C-H (Alkyl) | Stretch | 2850-2960 | Strong |

| C-H (Vinyl) | Stretch | 3010-3090 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight.

The fragmentation pattern would likely be dominated by cleavage at the bonds adjacent to the nitrogen atom and the carbonyl group. A prominent fragment would be expected from the McLafferty rearrangement, a characteristic fragmentation pathway for carbonyl compounds with a γ-hydrogen. In this case, it would involve the transfer of a hydrogen from the hexadecyl chain to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond, although this is less common in tertiary amides. Alpha-cleavage next to the nitrogen atom, resulting in the loss of a C₁₅H₃₁ radical to form a stable acylium ion, is a probable fragmentation pathway. Cleavage of the C-N bond can also occur. The long alkyl chains would also give rise to a series of peaks separated by 14 mass units (CH₂), which is characteristic of long-chain hydrocarbons. libretexts.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Resolution Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. A gradient elution, starting with a more polar solvent mixture (e.g., acetonitrile/water) and gradually increasing the proportion of the less polar organic solvent, would likely be necessary to achieve good separation and elution of this relatively nonpolar molecule. Detection could be achieved using a UV detector set at a low wavelength (e.g., 210 nm) to detect the amide and vinyl chromophores. This method would be effective in separating the target compound from starting materials or byproducts with different polarities.

Gas Chromatography Techniques

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Due to the high molecular weight and long alkyl chains, this compound may have a high boiling point, potentially requiring high temperatures for GC analysis. A high-temperature capillary column with a nonpolar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) would be appropriate. A flame ionization detector (FID) would provide excellent sensitivity for this hydrocarbon-rich molecule. GC analysis is particularly useful for assessing the purity of the compound and detecting any volatile impurities. For less thermally stable amides, derivatization might be necessary to increase volatility and improve chromatographic performance.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental for elucidating the electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics. No specific quantum chemical calculations for N,N-Dihexadecylbut-3-enamide have been published. However, methods applied to analogous structures, particularly N,N-dialkyl amides, are highly relevant.

Density Functional Theory (DFT) is a predominant method for these investigations. For instance, DFT calculations have been instrumental in understanding the coordination chemistry of N,N-dialkyl amides with heavy elements like plutonium(IV) and uranium(VI), which is crucial for applications in nuclear fuel reprocessing. acs.org These studies elucidate how the amide's carbonyl oxygen acts as a ligand, and DFT helps to determine structural parameters and complexation energies. acs.orgresearchgate.net In one study, DFT was used to model a series of N,N-dialkyl amides with varying alkyl chain branching to understand their complexation behavior with uranyl cations. researchgate.net The calculations provided evidence that the process is controlled by both steric and electronic effects. researchgate.net

Furthermore, quantum calculations can explain the rotational dynamics around key chemical bonds. Studies on aromatic amides have used theoretical methods to investigate the rotational barriers of aryl-C(O) and C-N bonds, revealing how electronic effects from different substituents influence molecular motion. mdpi.com For this compound, similar calculations could determine the rotational barrier of the C-N bond and the electronic influence of the but-3-enyl group on the amide functionality.

Table 1: Examples of Quantum Chemical Calculation Applications for Amide Structures

| Compound Class | Computational Method | Objective of Study | Key Findings | Reference |

| N,N-Dialkyl Amides | Density Functional Theory (DFT) | Elucidate coordination structures with Pu(IV) and U(VI). | Determined coordination modes and structural parameters, showing how branched alkyl chains can influence complex formation. | acs.org |

| N,N-Dialkyl Amides | Density Functional Theory (DFT) | Investigate steric and electronic effects on the complexation of U(VI) and Th(IV). | Provided structural evidence for differential binding affinities; showed that local hardness and polarizability are useful predictors. | researchgate.net |

| Aromatic N,N-Diethylamides | Quantum Calculations & VT-NMR | Evaluate rotational barriers of aryl-CO and C-N bonds. | Showed good agreement between experimental and theoretical values, explaining electronic effects on molecular motion. | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. Specific MD simulations for this compound have not been reported. However, the long dihexadecyl chains make this molecule an excellent candidate for such studies, which are commonly applied to long-chain alkyl amides. mdpi.comnih.gov

MD simulations have been successfully used to study long-chain amide derivatives of 2-amino-4-quinolone as potential biofilm inhibitors. mdpi.comnih.gov These simulations helped to evaluate whether the length of the alkyl chain affects the stability of the compound when bound to proteins associated with quorum sensing. mdpi.com Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) were analyzed to assess the stability of the protein-ligand complexes. mdpi.com For a molecule like this compound, MD could predict how the two long alkyl chains fold and interact with each other and with biological membranes or protein targets.

In another context, MD simulations, combined with DFT, have been used to understand the role of metal long-chain amides in the synthesis of metallic and metalloid nanocrystals. nanoge.org Similarly, the template role of long alkyl-chain amides in the formation of zeolitic imidazolate frameworks has been explored through molecular simulations, which identified key C-H···π interactions between the amides and the framework. semanticscholar.orgacs.org

Table 2: Parameters Analyzed in Molecular Dynamics Simulations of Long-Chain Amides

| System Studied | Simulation Goal | Key Parameters Analyzed | Insights Gained | Reference |

| Long-chain alkyl amides as biofilm inhibitors | Evaluate stability of protein-ligand complexes. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Ligand-protein binding energy. | Correlated alkyl chain length with the stability of the complex, suggesting a mechanism of action. | mdpi.com |

| Metal long-chain amides in nanocrystal synthesis | Elucidate reaction mechanisms. | Not specified. | Supported a proposed mechanism involving the in-situ formation of metal-long-chain-amides. | nanoge.org |

| Long alkyl-chain amides as synthesis templates | Understand structure-directing role in framework synthesis. | Host-guest stability energy, Partial atomic charges, Intermolecular interactions (C-H···π). | Identified multiple C-H···π interactions as key to the template role of the amides. | semanticscholar.orgacs.org |

Reaction Pathway and Transition State Modeling

Understanding the mechanisms of chemical reactions is a central theme in chemistry. Computational modeling can map out entire reaction pathways, identify intermediates, and characterize the transition states that control reaction rates. While no reaction modeling for this compound exists, extensive work has been done on α,β-unsaturated amides, a class to which it belongs.

For example, the mechanism of the palladium-catalyzed alkoxycarbonylation of α,β-unsaturated amides was studied using DFT. researchgate.net The calculations examined possible reaction pathways and identified the corresponding intermediates and transition structures, ultimately supporting a three-step mechanism. researchgate.net Similarly, computational analysis of the enantioselective sulfa-Michael addition to unactivated α,β-unsaturated amides revealed the origin of high enantiofacial selectivity and provided evidence for the non-covalent activation of the amide's carbonyl group by the catalyst. chemrxiv.org

More complex reactions, such as the chromium-catalyzed radical cyclopropanation of α,β-unsaturated amides, have also been elucidated with the aid of computational studies. nih.gov These studies supported a stepwise cyclopropanation mechanism involving α-Cr(III)-alkyl radical intermediates, distinguishing it from classical concerted pathways. nih.gov For this compound, such modeling could predict the outcomes of additions across the carbon-carbon double bond or reactions involving the amide group itself.

Table 3: Computational Modeling of Reaction Pathways for Unsaturated Amides

| Reaction Studied | Computational Method | Focus of Study | Key Findings | Reference |

| Alkoxycarbonylation of α,β-unsaturated amides | Density Functional Theory (DFT) | Elucidate reaction mechanism. | Supported a three-step mechanism involving insertion of CO, insertion of the C=C bond, and catalyst regeneration. | researchgate.net |

| Sulfa-Michael addition to α,β-unsaturated amides | Computational Analysis | Determine the origin of enantioselectivity. | Identified key transition states and provided evidence for non-covalent activation of the carbonyl group by the catalyst. | chemrxiv.org |

| Asymmetric radical cyclopropanation | Experimental and Computational Studies (DFT) | Gain mechanistic insight. | Suggested the formation of α-Cr(III)-alkyl radical intermediates, supporting a stepwise radical-based mechanism. | nih.gov |

Structure-Reactivity Relationship Prediction through Computational Methods

Predicting how a molecule's structure influences its reactivity or biological activity is a major goal of computational chemistry, often pursued through Quantitative Structure-Activity Relationship (QSAR) studies. There are no QSAR studies specifically for this compound. However, the principles are broadly applicable.

QSAR models are developed by finding a mathematical relationship between calculated molecular descriptors and an observed activity. nih.govajol.info For a series of amide derivatives acting as xanthine (B1682287) oxidase inhibitors, QSAR models were built using descriptors selected by machine learning methods to predict their inhibitory effects. nih.gov In another study on the toxicity of aliphatic alcohols and amines, 3D molecular descriptors and logP values were used to construct predictive QSAR models. ajol.info

Beyond QSAR, computational methods can directly link structural features to reactivity. For instance, a study on the complexation of uranium and thorium by N,N-dialkyl amides used DFT calculations to provide structural evidence for how increased alkylation at the Cα atom suppresses the extraction of Th(IV) compared to U(VI). researchgate.net This differential reactivity was attributed to steric and electronic effects, demonstrating a direct, computationally-derived structure-reactivity relationship. researchgate.net For this compound, similar approaches could be used to predict its interaction with various chemical species or its potential biological activities based on descriptors calculated from its structure.

Table 4: Descriptors Used in Structure-Reactivity Studies of Amides and Related Compounds

| Compound Class | Study Type | Types of Descriptors Used | Predicted Property | Reference |

| Amide derivatives | QSAR | Heuristic Method (HM) and XGBoost selected descriptors. | Inhibitory effect on xanthine oxidase (IC50). | nih.gov |

| Biphenyl-3-yl alkylcarbamates | QSAR | Lipophilicity (logP), Linear Interaction Energy (LIE) model terms (ΔUvdw, ΔUelec). | Fatty Acid Amide Hydrolase (FAAH) inhibition (pIC50). | nih.gov |

| Aliphatic alcohols and amines | QSAR | 3D (geometrical) molecular descriptors, logP. | Toxicity (50% inhibitory growth concentration) to Tetrahymena pyriformis. | ajol.info |

| N,N-Dialkyl Amides | DFT Calculation | Steric and electronic properties (e.g., local hardness, polarizability). | Differential binding affinities for uranyl cations. | researchgate.net |

Research Applications and Utility in Academic Disciplines

Investigations in Lipid Bilayer and Membrane Protein Interactions

The interaction between lipids and proteins within a cell membrane is fundamental to countless biological processes, from signal transduction to molecular transport. biorxiv.orgnih.gov Model systems that mimic the native lipid bilayer environment are crucial for studying these interactions in a controlled manner. d-nb.infotaylorfrancis.com

Due to its pronounced amphiphilic structure, N,N-Dihexadecylbut-3-enamide is well-suited to function as a synthetic lipid, capable of self-assembling into bilayer structures akin to biological membranes. The two hexadecyl chains provide the necessary hydrophobicity to form a stable lipid core, while the polar but-3-enamide head group would interface with the aqueous environment. Such synthetic lipids are instrumental in creating artificial membranes like liposomes and nanodiscs. d-nb.infonih.gov These model membranes allow researchers to isolate and study the influence of specific lipid structures on the physical properties of the bilayer, such as fluidity, thickness, and curvature strain, without the complexity of natural cell extracts. d-nb.infonih.gov

The table below compares the structural features of this compound with a common biological phospholipid, illustrating its potential as a membrane mimic.

| Feature | This compound (Predicted) | Phosphatidylcholine (Typical) |

| Hydrophobic Tail | Two 16-carbon alkyl chains (Hexadecyl) | Two fatty acid chains (variable length, e.g., 16-18 carbons) |

| Hydrophilic Head Group | N-substituted but-3-enamide | Phosphocholine group |

| Overall Nature | Amphiphilic, non-ionic | Amphiphilic, zwitterionic |

| Assembly | Can form bilayers, micelles | Forms bilayers, micelles |

This table presents predicted properties based on chemical structure alongside established properties of a biological lipid.

Understanding the dynamics of how membrane proteins interact with their surrounding lipids is essential for deciphering their function. nih.govrsc.org Synthetic lipids can be incorporated into model membranes to investigate these specific interactions. biorxiv.org By creating a defined lipid environment, researchers can probe how a protein's structure, stability, and function are modulated by the lipid matrix. biorxiv.orgnih.gov The use of molecules like this compound could allow for the study of how non-ionic, double-chain lipids influence integral and peripheral membrane proteins. Techniques such as fluorescence spectroscopy, nuclear magnetic resonance (NMR), and surface plasmon resonance (SPR) can be employed with these model systems to measure binding affinities and observe conformational changes in real-time. d-nb.infonih.govnih.gov

Mimicry of Biological Membrane Components

Role in the Formulation of Complex Molecular Systems

The self-assembly properties of amphiphilic molecules are foundational to the formulation of various complex molecular systems used in materials science and biotechnology. mdpi.com Molecules like this compound can spontaneously form structures such as micelles, vesicles (liposomes), or planar bilayers in aqueous solutions. nih.gov These assemblies serve as nanoscale scaffolds or delivery vehicles. For instance, liposomes formed from such synthetic lipids can encapsulate other molecules, a principle widely used in various applications. The specific geometry and chemical nature of the enamide headgroup, combined with the long alkyl chains, would dictate the packing parameters and resulting morphology of these systems.

Application as Versatile Building Blocks in Organic Synthesis

Beyond its role in supramolecular chemistry, the enamide functional group within this compound makes it a valuable building block in synthetic organic chemistry. minakem.comsigmaaldrich.comchemrxiv.org Enamides are recognized as versatile synthons due to the dual reactivity of their carbon-carbon double bond, which can act as both a nucleophile and an electrophile under different conditions. chemrxiv.orgbeilstein-journals.org This reactivity has been harnessed for the construction of complex molecular architectures. nih.gov

Nitrogen-containing heterocycles are core structural motifs in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.netrasayanjournal.co.in Enamides are excellent precursors for synthesizing these compounds. beilstein-journals.orgd-nb.info The enamide functionality can participate in a wide array of cyclization reactions, including cycloadditions, cycloisomerizations, and annulations, to efficiently construct various heterocyclic rings. beilstein-journals.orgnih.gov For example, enamides are known to undergo Povarov-type reactions (inverse-electron-demand aza-Diels-Alder) and [3+2] cycloadditions to yield complex N-heterocycles. researchgate.netd-nb.info The but-3-enamide structure is particularly primed for intramolecular reactions or for intermolecular reactions that engage its terminal alkene.

The following table summarizes key cyclization strategies involving enamides.

| Reaction Type | Description | Resulting Heterocycles |

| Enamide-Alkyne Cycloisomerization | A metal-catalyzed reaction that forms a new ring by connecting the enamide and an alkyne. nih.gov | Pyridines, Pyrroles |

| [3+2] Annulation | A reaction where the enamide acts as a three-atom component, reacting with a two-atom partner. beilstein-journals.orgresearchgate.net | Pyrrolidines, Indoles |

| Aza-Diels-Alder Reaction | The enamide acts as an electron-rich dienophile reacting with an imine. d-nb.info | Tetrahydroquinolines |

| Tandem Cyclization/Mannich Reaction | A multi-step sequence to build complex polycyclic systems. beilstein-journals.org | Fused N-heterocycles |

This table is based on established reactivity of the enamide functional group. beilstein-journals.orgnih.govresearchgate.netd-nb.info

The strategic use of enamide cyclizations has become a powerful tool in the total synthesis of complex natural products, especially alkaloids. beilstein-journals.orgsci-hub.sescripps.edu The ability to form key nitrogen-containing rings stereoselectively makes enamide-based methodologies highly valuable. nih.govrsc.org Syntheses of natural products such as cephalotaxine (B1668394) and various peptide-based natural products have successfully employed enamide chemistry as a key step. beilstein-journals.orgrsc.org The N,N-dihexadecyl groups in the target molecule would likely influence solubility and steric hindrance but the core reactivity of the but-3-enamide group would remain, allowing it to serve as a linchpin in a convergent synthetic strategy. beilstein-journals.orgnih.gov

Precursors for Chiral Amine Synthesis

This compound belongs to the class of unsaturated amides, which are valuable precursors in the stereoselective synthesis of chiral amines. Chiral amines are crucial structural components in a vast array of pharmaceuticals, natural products, and other biologically active molecules. nih.govacs.org The transformation of unsaturated amides, such as this compound, into chiral amines is most commonly achieved through catalytic asymmetric hydrogenation. nih.govacs.org This method is favored for its high efficiency and atom economy, representing a green and sustainable approach to creating optically active amines. nih.gov

The core of this synthetic strategy involves the reduction of the carbon-carbon double bond within the but-3-enamide moiety in a way that selectively produces one of two possible enantiomers of the resulting saturated amide. Subsequent hydrolysis of the amide group then yields the desired chiral amine. The success of this enantioselective synthesis heavily relies on the use of chiral transition metal catalysts. nih.govsemanticscholar.org

Detailed research findings have demonstrated that various catalyst systems, particularly those based on rhodium and iridium complexed with chiral phosphine (B1218219) ligands, are highly effective for the asymmetric hydrogenation of unsaturated amides. acs.orgd-nb.info The choice of metal, ligand, and reaction conditions can be tailored to achieve high yields and excellent enantioselectivities for a wide range of substrates. semanticscholar.org While specific studies on this compound are not prevalent, the general principles of asymmetric hydrogenation of unsaturated amides provide a clear framework for its potential application in this area. miami.edunih.govorganic-chemistry.org

The following table summarizes catalyst systems and conditions that have been successfully employed in the asymmetric hydrogenation of unsaturated amides, which would be applicable to this compound.

| Catalyst Precursor | Chiral Ligand | Solvent | Hydrogen Pressure | Temperature | Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ | (S,S)-Et-DuPhos | Methanol | 1 atm | Room Temp | >99% |

| [Ir(COD)Cl]₂ | (R)-BINAP | Toluene | 50 atm | 25 °C | 98% |

| Ru(OAc)₂(S)-BINAP | (S)-BINAP | Ethanol (B145695) | 4 bar | 50 °C | >99% |

This data is representative of typical conditions for the asymmetric hydrogenation of unsaturated amides and serves as a guide for the potential transformation of this compound.

Design of Novel Functional Materials and Surfactant Systems

The long alkyl chains present in this compound make it a promising candidate for the design of novel functional materials and surfactant systems. Long-chain amides are known to act as structure-directing agents (SDAs) in the synthesis of microporous materials, such as zeolitic imidazolate frameworks (ZIFs). acs.orgresearchgate.net The length and nature of the alkyl chains can influence the resulting topology and properties of the crystalline framework. acs.orgresearchgate.net

Research has shown that while short-chain amides often lead to multiple ZIF structures depending on the synthesis conditions, long-chain amides can act as specific templates, resulting in a single, well-defined topological structure. acs.orgresearchgate.net This "one template/one topological structure" relationship is attributed to the structural compatibility and multiple non-covalent interactions, such as C–H···π interactions, between the long alkyl chains of the amide and the framework. acs.org The use of long-chain amides like this compound could, therefore, provide precise control over the synthesis of ZIFs with desired pore sizes and chemical environments for applications in catalysis and separations. acs.org

In the realm of surfactant systems, the amphiphilic nature of this compound, possessing two long hydrophobic hexadecyl chains and a polar amide headgroup, suggests its potential to form various self-assembled structures in solution, such as micelles and vesicles. The presence of the but-3-enyl group offers a site for potential polymerization or further functionalization after assembly, leading to the creation of robust and functional nanostructures. The ability of similar long-chain molecules to form thermo-responsive hydrogels and other complex fluid phases highlights the potential for designing "smart" materials based on this compound. rsc.org

The table below illustrates the templating effect of N,N-dimethyl-Cn amides with varying alkyl chain lengths on the topology of Zn(Im)₂ frameworks, providing insight into how this compound could function in a similar capacity.

| Amide (SDA) | Alkyl Chain Length (n) | Resulting Zn(Im)₂ Framework Topology |

| DM-C3 | 3 | DFT |

| DM-C4 | 4 | DFT |

| DM-C6 | 6 | DFT |

| DM-C8 | 8 | DFT |

| DM-C10 | 10 | DFT |

Data adapted from studies on the template role of long-chain amides in ZIF synthesis, indicating the strong directing effect of longer alkyl chains. acs.orgresearchgate.net

Emerging Research Frontiers and Future Perspectives

Innovations in Catalytic Transformations

The butenamide core of N,N-Dihexadecylbut-3-enamide is susceptible to a variety of catalytic transformations, offering pathways to new molecular structures and functionalities. The presence of the double bond and the amide group allows for a range of potential reactions.

Future research is likely to focus on leveraging the reactivity of the butenamide group. For instance, palladium-catalyzed reactions, which have been shown to be effective for other butenamides, could be explored. These might include cyclization reactions to form various heterocyclic structures. researchgate.net A domino hydroformylation/double-cyclization of similar butenamides has been achieved using rhodium catalysts, suggesting that this compound could be a substrate for creating complex, polycyclic architectures. researchgate.net

The synthesis of related N,N-dialkyl butenamides has been accomplished through various methods, including the reaction of 2-butenoyl chloride with the corresponding dialkylamine. google.com Organosamarium reagents have also been employed to synthesize butenamides from isocyanates. researchgate.net Investigating these and other synthetic methodologies, such as those involving tandem trifluoromethylthiolation and cyclization, could lead to novel derivatives of this compound with unique properties. rsc.org

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst/Reagent | Potential Product |

| Cyclization | Palladium(II) acetate | Pyrrolidinone derivatives |

| Domino Hydroformylation/Double-Cyclization | Rhodium complex | Azabicycloalkanes |

| Tandem Trifluoromethylthiolation/Cyclization | Silver trifluoromethanethiolate (AgSCF3) | CF3S-substituted heterocycles |

Development of Advanced Analytical Methodologies

A thorough understanding of the properties and behavior of this compound will necessitate the development and application of advanced analytical techniques. The characterization of this long-chain, unsaturated amide would likely involve a combination of spectroscopic and chromatographic methods.

Standard techniques such as Fourier-transform infrared (FTIR) spectroscopy would be crucial for identifying the characteristic amide and vinyl group vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed structural information about the connectivity and stereochemistry of the molecule. tandfonline.com Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), would be essential for confirming the molecular weight and fragmentation pattern. tandfonline.com

Given the long alkyl chains, techniques suitable for analyzing fatty acids and their derivatives would be highly relevant. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of long-chain fatty acids and could be adapted for this compound and its metabolites or degradation products. nih.gov Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide insights into the thermal stability and phase behavior of the compound. bond.edu.auijcce.ac.ir

Table 2: Proposed Analytical Methods for this compound

| Analytical Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (amide, C=C) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and stereochemistry |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight, fragmentation, and separation |